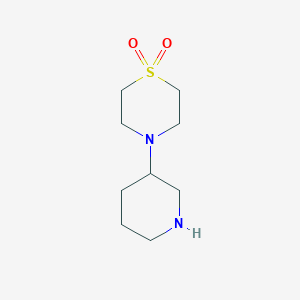
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can produce various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) such as RAF inhibitors for cancer treatment.
Chemical Research: The compound is used as a building block for synthesizing pyridine-based ligands and stabilizing hypervalent iodine, which are applied in a wide range of synthetic transformations.
Biochemistry: It is involved in the synthesis of oral checkpoint kinase inhibitors for immunotherapy.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer treatment, it may inhibit RAF kinases, which are involved in cell signaling pathways that regulate cell growth and survival . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and amino groups but lacks the ethyl acetate moiety.
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate: Similar structure but without the amino group.
Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate: Contains a chloro group instead of an amino group.
Uniqueness
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the trifluoromethyl and amino groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in pharmaceutical applications.
Propiedades
Fórmula molecular |
C10H12ClF3N2O2 |
|---|---|
Peso molecular |
284.66 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-[4-(trifluoromethyl)pyridin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H11F3N2O2.ClH/c1-2-17-9(16)8(14)7-5-6(3-4-15-7)10(11,12)13;/h3-5,8H,2,14H2,1H3;1H |
Clave InChI |
FDBUVFZUEXZSQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


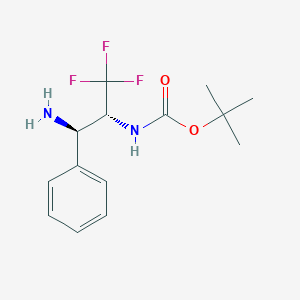
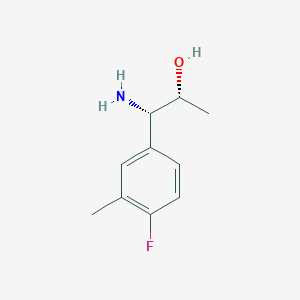
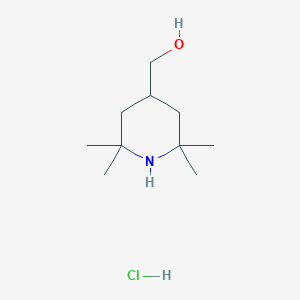
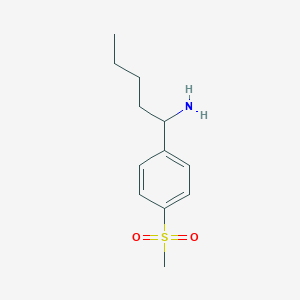
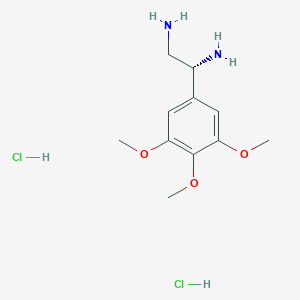
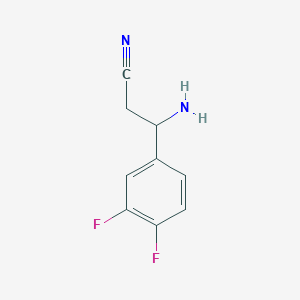
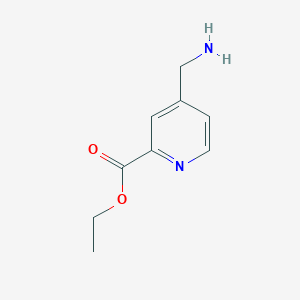
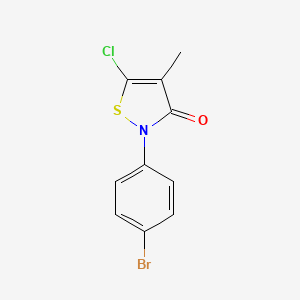
![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
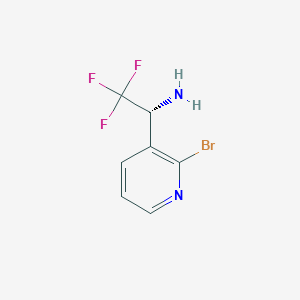

![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
